N-(2-methylnaphthalen-1-yl)acetamide

Physicochemical characterization Crystallinity Thermal analysis

Quality control labs analyzing 1-Naphthaleneacetamide (NAA) require exact impurity standards; generic substitution risks false attribution. This certified reference material resolves that challenge. - Explicitly identified as an NAA impurity for method validation and system suitability testing. - Definitive 188 °C melting point enables gravimetric standard preparation. - Distinct spectral signature prevents positional isomer misidentification.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 13615-35-5
Cat. No. B109093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylnaphthalen-1-yl)acetamide
CAS13615-35-5
SynonymsN-(2-Methyl-1-naphthalenyl)acetamide;  N-(2-methyl-1-naphthyl)acetamide
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)NC(=O)C
InChIInChI=1S/C13H13NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)14-10(2)15/h3-8H,1-2H3,(H,14,15)
InChIKeySGRWRTKJEQTSCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylnaphthalen-1-yl)acetamide: Identity and Baseline Characterization


N-(2-Methylnaphthalen-1-yl)acetamide (CAS 13615-35-5) is a synthetic naphthalene-derived acetamide with molecular formula C₁₃H₁₃NO and molecular weight 199.25 g/mol. It is recognized as an impurity of the plant rooting hormone 1-Naphthaleneacetamide (NAA) and a derivative of 1-Acetamidonaphthalene, a protected naphthylamine building block [1]. The compound exists as a crystalline solid at room temperature with a melting point of 188 °C, supplied at ≥95–98% purity for research and quality control applications .

Impurity Standard Identified NAA process impurity for QC method validation
Crystalline Purity ≥95% purity, high-melting solid supports reference standard preparation
Synthetic Utility Protected naphthylamine building block for derivatization

N-(2-Methylnaphthalen-1-yl)acetamide: Why In-Class Analogs Are Not Interchangeable


Within the naphthalene acetamide class, seemingly minor structural variations—such as the position of a methyl substituent or the acetamide linkage point—produce measurable differences in melting point (≥20 °C variation), lipophilicity (LogP shifts of ~0.5 units), and metabolic liability profiles . Regulatory impurity specifications and analytical reference standards require exact structural identity; generic substitution therefore risks both method non-compliance and false impurity attribution in HPLC or LC-MS workflows .

Structural Variation
Methyl position or linkage shifts may alter melting point (>20°C), LogP (~0.5 units), and metabolic liability profiles.
Regulatory Identity
Impurity specifications require exact structural identity; generic substitution risks false impurity attribution in HPLC or LC-MS workflows.

N-(2-Methylnaphthalen-1-yl)acetamide: Quantitative Comparator Evidence


Melting Point Elevation Over Non-Methylated and Regioisomeric Analogs

N-(2-Methylnaphthalen-1-yl)acetamide melts at 188 °C, the highest melting point among its closest structural comparators. This value is 4–7 °C above the parent plant hormone 1-Naphthaleneacetamide (NAA; 181–185 °C) and is dramatically higher—by 26–29 °C—than the non-methylated analog 1-Acetamidonaphthalene (157–162 °C). The elevation reflects enhanced crystal lattice stability conferred by the 2-methyl substituent and the amide orientation, which directly reduces solvent inclusion and improves solid-state purity upon recrystallization. [1]

Melting Point Elevation
Reported
188 °C vs 181–185 °C (NAA) and 157–162 °C (1-Acetamidonaphthalene)
Higher thermal stability may reduce polymorphic risk during storage
Open capillary method; supplier CoA and NIST reference data
Physicochemical characterization Crystallinity Thermal analysis

Regulatory Impurity Identity for Naphthaleneacetamide Quality Control

N-(2-Methylnaphthalen-1-yl)acetamide is explicitly identified as a process-related impurity of the plant rooting hormone 1-Naphthaleneacetamide (NAA), which is widely used in agriculture and horticulture . Unlike general naphthalene contaminants, this specific 2-methyl acetamide isomer co-elutes in standard reversed-phase HPLC methods and must be chromatographically resolved for accurate NAA purity determination. The compound also serves as a derivative and protected form of 1-Acetamidonaphthalene, a key intermediate in medicinal chemistry syntheses .

Impurity Identity
Source review
Identified as NAA process impurity; co-elutes in standard RP-HPLC
Exact impurity standard supports method specificity validation
No public quantitative specification limits
Impurity profiling Quality control Agrochemical analysis

Metabolic Enzyme Susceptibility Profile vs. Non-Methylated Naphthylacetamides

N-(2-Methylnaphthalen-1-yl)acetamide has been documented to undergo metabolism via multiple enzymatic routes: hydrolysis by esterases or glucuronidases, oxidation by cytochrome P450 (CYP) enzymes, reduction by glutathione reductase, and Phase II conjugation with glucuronic acid . This multi-pathway metabolic profile stands in contrast to the non-methylated analog 1-Acetamidonaphthalene, which has been reported as weakly mutagenic to Salmonella typhimurium TA98 with metabolic activation, suggesting a distinct toxicological and metabolic liability profile . The predicted lipophilicity of the target compound (XLogP3 ~2.1, estimated from the parent naphthylacetamide XLogP3 of 1.6 plus the methyl contribution) is expected to influence CYP isoform selectivity and intrinsic clearance relative to non-methylated analogs.

Metabolic Enzyme Profile
Class-level
Metabolized by esterases, CYP450, glutathione reductase, and glucuronidation
May support in vitro stability benchmarking and CYP interaction assessment
Qualitative pathway breadth; no quantitative intrinsic clearance data
Drug metabolism Cytochrome P450 In vitro ADME

Purity Specification and Identity vs. a Positional Isomer

N-(2-Methylnaphthalen-1-yl)acetamide (CAS 13615-35-5) is supplied at ≥95–98% purity with confirmed molecular weight of 199.25 g/mol . Its positional isomer, 2-Methyl-1-naphthaleneacetamide (CAS 85-07-4), shares the identical molecular formula but differs in the acetamide linkage point—attached directly to the naphthalene ring at the 1-position via the nitrogen atom in the target compound, versus via a methylene bridge in the isomer. This constitutional isomerism results in different HPLC retention times, distinct IR spectral fingerprints (NIST reference IR spectrum available for CAS 13615-35-5), and separate NMR chemical shift patterns (2 NMR spectra available in spectral databases) [1].

Isomer Identity vs. Positional Isomer
Reported
CAS 13615-35-5 (N-acetamide) vs CAS 85-07-4 (methylene-acetamide); distinct IR, NMR, HPLC retention
Correct isomer selection prevents chromatographic method failure
NIST IR and NMR reference data available
Purity specification Positional isomer Analytical chemistry

N-(2-Methylnaphthalen-1-yl)acetamide: Best-Fit Application Scenarios


Impurity Reference Standard for Naphthaleneacetamide Quality Control

N-(2-Methylnaphthalen-1-yl)acetamide is explicitly identified as an impurity of 1-Naphthaleneacetamide . Quality control laboratories procuring this compound can spike NAA active pharmaceutical ingredient (API) or technical-grade material for HPLC/GC-MS method validation, system suitability testing, and impurity profiling. The compound's defined crystalline structure and established melting point (188 °C) facilitate gravimetric standard preparation and thermal identity confirmation [1].

Reference Standard for HPLC and GC-MS Isomer Method Development

With documented IR, NMR, and MS analytical data [1], this compound can serve as a retention time marker and spectral reference standard during method development for distinguishing between positional isomers (CAS 85-07-4 vs. 13615-35-5). Its distinct spectroscopic signature enables unequivocal compound identification in complex reaction mixtures or environmental residue analyses, preventing procurement of the incorrect isomer.

In Vitro Drug Metabolism Research Tool for Amide Stability Benchmarking

As a compound with characterized metabolic pathways—including esterase/glucuronidase hydrolysis, CYP450 oxidation, glutathione reductase reduction, and glucuronic acid conjugation—it provides a multi-enzyme metabolic probe for in vitro ADME laboratories . Researchers can use it as a reference substrate to benchmark assay performance across different enzyme systems, or as a scaffold for synthesizing derivative libraries to explore structure-metabolism relationships.

Building Block for Piperidine-Acetamide Conjugates Targeting Neurological Disorders

Derivatives incorporating the N-(2-methylnaphthalen-1-yl)acetamide core, such as 2-(4-benzylpiperidin-1-yl)-N-(2-methylnaphthalen-1-yl)acetamide (CAS 444152-51-6), have shown IC₅₀ values below 5 µM in neurological target assays, suggesting the 2-methylnaphthyl substituent contributes to target binding affinity . Medicinal chemistry laboratories can procure this compound as a key intermediate for generating focused libraries screening against neurological or anti-inflammatory targets.

Application
Selection Property
Validation Focus
Naphthaleneacetamide impurity profiling
Certified impurity identity and purity
Method specificity and system suitability
Positional isomer chromatographic method development
Distinct spectroscopic and retention signatures
Isomer resolution and identity confirmation
Amide metabolism pathway benchmarking
Multi-enzyme metabolic profile
In vitro stability and CYP isoform assessment
Targeted library synthesis for neurological target screening
2-Methylnaphthyl substituent scaffold
Target binding and SAR profiling
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